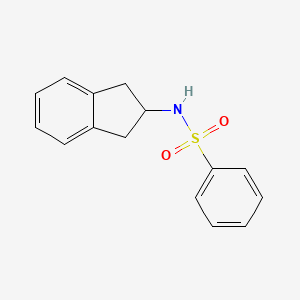![molecular formula C8H12N4O4S2 B4924313 N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4924313.png)
N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a sulfonyl group, and a thiadiazole ring, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting with the formation of the thiadiazole ring. One common method involves the cyclization of thiosemicarbazide with a suitable sulfonyl chloride under acidic conditions to form the 1,3,4-thiadiazole ring. This intermediate is then reacted with morpholine and acetic anhydride to introduce the morpholinylsulfonyl and acetamide groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide has been explored in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent, given its ability to interact with biological targets.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The sulfonyl and thiadiazole groups can form strong interactions with enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide: can be compared to other thiadiazole derivatives, such as:
Uniqueness
The presence of the morpholine ring in this compound distinguishes it from other similar compounds. This structural feature can influence its chemical reactivity and biological activity, making it a unique and valuable compound for research and industrial applications.
特性
IUPAC Name |
N-(5-morpholin-4-ylsulfonyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O4S2/c1-6(13)9-7-10-11-8(17-7)18(14,15)12-2-4-16-5-3-12/h2-5H2,1H3,(H,9,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEWBZARFRXVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(E)-(2-butoxy-5-methylphenyl)diazenyl]naphthalen-2-ol](/img/structure/B4924231.png)
![N-(3-acetylphenyl)-2-[N-(benzenesulfonyl)-2,5-dichloroanilino]acetamide](/img/structure/B4924233.png)
![N~2~-(2,3-dichlorophenyl)-N~1~-(3,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4924244.png)
![1-[4-[4-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B4924248.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4924253.png)

![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 3-phenylpropanoate](/img/structure/B4924264.png)
![3-[4-[5-(Furan-2-yl)-2-phenyl-3,4-dihydropyrazol-3-yl]-1-phenylpyrazol-3-yl]pyridine](/img/structure/B4924273.png)
![N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4924285.png)
![10-(diphenylmethylene)-4-(3-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4924292.png)
![4-({2-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4924297.png)
![N-(3,4-dimethylphenyl)-2-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4924298.png)
![N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(3-methoxyphenyl)ethanamine](/img/structure/B4924306.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-methylpiperazine](/img/structure/B4924339.png)
